
2-(4,5-Difluoro-2-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Difluoro-2-nitrophenyl)ethanol is an organic compound with the molecular formula C8H7F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Difluoro-2-nitrophenyl)ethanol typically involves the nitration of a difluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes the nitration of 4,5-difluorobenzene to introduce the nitro group, followed by reduction to form the corresponding amine. This amine can then be converted to the ethanol derivative through a series of reactions involving protection and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Difluoro-2-nitrophenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4,5-Difluoro-2-nitrophenyl)acetaldehyde or 2-(4,5-Difluoro-2-nitrophenyl)acetic acid.
Reduction: 2-(4,5-Difluoro-2-aminophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,5-Difluoro-2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(4,5-Difluoro-2-nitrophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 2-(4,5-Difluoro-2-nitrophenyl)methanol
- 4,5-Difluoro-2-nitroaniline
Uniqueness
2-(4,5-Difluoro-2-nitrophenyl)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine and nitro groups can enhance its stability and influence its interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
2-(4,5-difluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H7F2NO3/c9-6-3-5(1-2-12)8(11(13)14)4-7(6)10/h3-4,12H,1-2H2 |
Clé InChI |
UBYSSTDGJIPMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


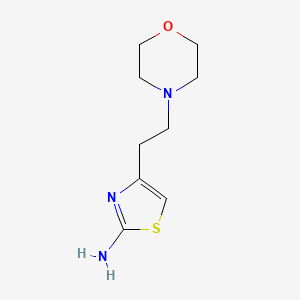

![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
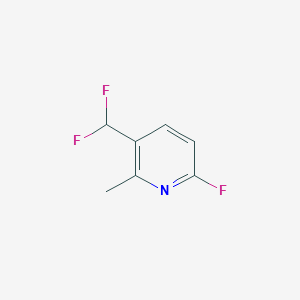
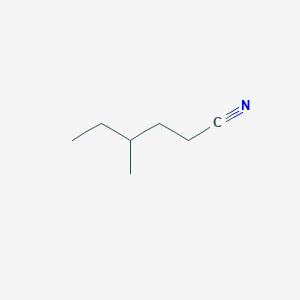
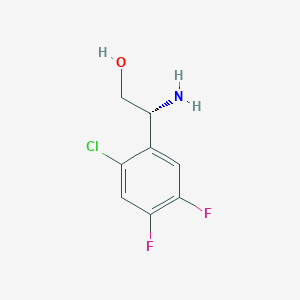

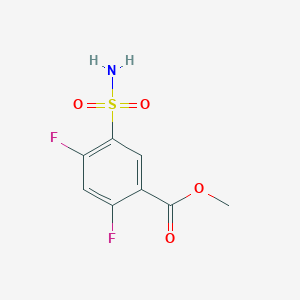
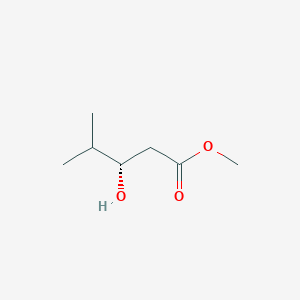
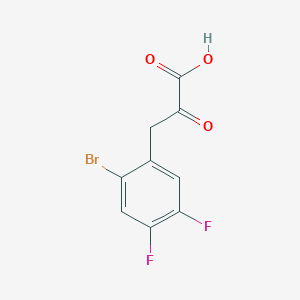

![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)

